Positional Isomerism: 3-Acetyl vs. 4-Acetyl Substitution on the Phenylimino Moiety
CAS 388093-07-0 carries a 3-acetyl group on the phenylimino ring, whereas the closest commercially available positional isomer (CAS 329195-44-0) carries a 4-acetyl group [1]. In published SAR for 2-phenyliminochromene AKR1B10 inhibitors, a 4-methoxy substituent on the phenylimino ring was originally proposed as essential; however, later work revealed that the 7-hydroxy group on the chromene ring (not the 4-substituent) is the absolute requirement for activity, indicating that meta vs. para substitution on the phenylimino ring may redirect binding orientation rather than directly govern potency [1]. The 3-acetyl group introduces a hydrogen-bond acceptor at a geometry distinct from the 4-acetyl isomer, which could differentially engage Tyr49, His111, or Trp220 residues identified as critical in AKR1B10 inhibitor docking [1].
| Evidence Dimension | Phenylimino substituent position and hydrogen-bond acceptor geometry |
|---|---|
| Target Compound Data | 3-acetyl substitution (meta position) on phenylimino ring; imino N connected to chromene C2 |
| Comparator Or Baseline | CAS 329195-44-0: 4-acetyl substitution (para position) on phenylimino ring; additionally 8-methoxy on chromene vs. 6-methoxy in target |
| Quantified Difference | Positional isomerism (meta vs. para acetyl); electronic Hammett σmeta (approx. +0.38) vs. σpara (approx. +0.50) for acetyl group; altered resonance contribution to imino nitrogen |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry data; hydrogen-bonding inference from published AKR1B10 docking models (Endo et al., 2013) |
Why This Matters
Meta-substituted acetyl offers a distinct hydrogen-bond acceptor vector compared to the para isomer, which may result in differential target engagement and selectivity in kinase or reductase assays where precise H-bond geometry is critical.
- [1] Endo, S.; et al. Synthesis and structure–activity relationship of 2-phenyliminochromene derivatives as inhibitors for aldo–keto reductase (AKR) 1B10. Bioorg. Med. Chem. 2013, 21 (21), 6378–6384. View Source
